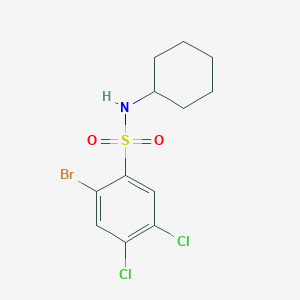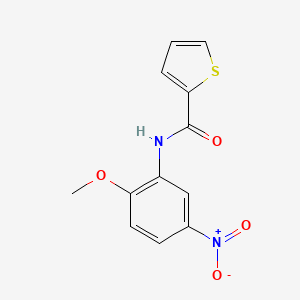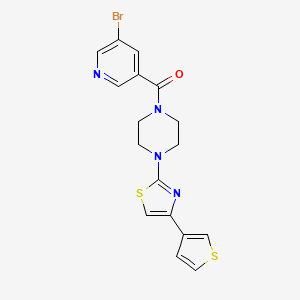![molecular formula C12H15N5OS2 B2557151 4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 2097913-26-1](/img/structure/B2557151.png)
4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(1,2,5-thiadiazol-3-yl)-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide” belongs to the class of 1,3,4-thiadiazole derivatives . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .Molecular Structure Analysis
Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The molecular structure of a compound is responsible for various pharmacological activities .Chemical Reactions Analysis
The ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various techniques such as IR spectrum, NMR (1 H, 13 C), and MS . For example, the IR spectrum of a derivative showed a characteristic band at 1713 cm −1 which could be attributed to C=O stretching frequency .Applications De Recherche Scientifique
Antimicrobial and Antiviral Applications
Several studies have synthesized derivatives of thiadiazole, thiourea, and piperazine, showing significant antimicrobial and antiviral activities. For instance, compounds with structures related to thiadiazole and piperazine have been found to exhibit potent antimicrobial activity against a range of microorganisms. Some of these compounds demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and exhibited potent antimicrobial activity against various bacterial strains (Reddy et al., 2013; Hamama et al., 2017).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, have been developed. These compounds were evaluated as COX-1/COX-2 inhibitors, displaying significant inhibitory activity and analgesic effects (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
A series of 2,5-disubstituted-1,3,4-thiadiazole derivatives synthesized and evaluated for anticonvulsant activity showed promising results in the MES test without exhibiting neurotoxicity at significant doses, highlighting their potential as anticonvulsant agents (Harish et al., 2014).
Heterocyclic Synthesis for Antifungal Agents
New thiazoline and thiophene derivatives linked to indole moiety have shown potent antifungal activity, demonstrating the utility of these compounds in developing new antifungal agents (Gomha & Abdel‐Aziz, 2012).
Non-Ionic Surfactants and Microbiological Activity
Novel non-ionic surfactants containing piperidine, piperazine, and imidazole based on thiadiazole have been synthesized, evaluated for their physico-chemical and surface properties, and showed significant microbiological activity (Abdelmajeid et al., 2017).
Mécanisme D'action
The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .
Safety and Hazards
The safety and hazards of 1,3,4-thiadiazole derivatives depend on their specific structures and biological activities. Some derivatives have shown potent cytotoxic properties . For instance, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was most active in the inhibition of growth of the SK-MEL-2 cell line, with an IC 50 value (the half maximal inhibitory concentration) of 4.27 µg/mL .
Orientations Futures
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research could focus on modifying the structure of known derivatives with documented activity to design new antitumor agents . The review covers advances made in the last 10 years and provides discussion on SAR .
Propriétés
IUPAC Name |
4-(1,2,5-thiadiazol-3-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c18-12(13-8-10-2-1-7-19-10)17-5-3-16(4-6-17)11-9-14-20-15-11/h1-2,7,9H,3-6,8H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOZCZVZITVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557069.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2557072.png)


![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B2557080.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2557083.png)
![2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide](/img/structure/B2557084.png)

![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)
